molecular formula C10H15N5S2 B14428763 6-(pentyldisulfanyl)-7H-purin-2-amine CAS No. 78263-80-6

6-(pentyldisulfanyl)-7H-purin-2-amine

Cat. No.: B14428763
CAS No.: 78263-80-6
M. Wt: 269.4 g/mol
InChI Key: GBZPUCHTLAAREO-UHFFFAOYSA-N
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Description

6-(Pentyldisulfanyl)-7H-purin-2-amine is a purine derivative characterized by a pentyldisulfanyl (-S-S-C₅H₁₁) substituent at the 6-position of the purine core. Purines serve as critical scaffolds in medicinal chemistry due to their structural resemblance to endogenous nucleobases, enabling interactions with biological targets such as enzymes and receptors. This article compares this compound with similar compounds, focusing on substituent effects, synthesis, and applications.

Properties

CAS No.

78263-80-6

Molecular Formula

C10H15N5S2

Molecular Weight

269.4 g/mol

IUPAC Name

6-(pentyldisulfanyl)-7H-purin-2-amine

InChI

InChI=1S/C10H15N5S2/c1-2-3-4-5-16-17-9-7-8(13-6-12-7)14-10(11)15-9/h6H,2-5H2,1H3,(H3,11,12,13,14,15)

InChI Key

GBZPUCHTLAAREO-UHFFFAOYSA-N

Canonical SMILES

CCCCCSSC1=NC(=NC2=C1NC=N2)N

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of 6-(Pentyldisulfanyl)-7H-Purin-2-Amine

Molecular Architecture

The compound features a purine scaffold substituted at position 6 with a pentyldisulfanyl group (-S-S-C$$5$$H$${11}$$) and at position 2 with an amine (-NH$$2$$). Its molecular formula is C$$ {10}$$H$${17}$$N$$5$$S$$_2$$, with a molecular weight of 271.41 g/mol . The disulfide linkage introduces redox sensitivity, necessitating inert atmospheric conditions during synthesis.

Spectral Characteristics

While direct data for this compound are scarce, analogous purine derivatives exhibit:

  • MS (ESI) : Predicted m/z 272.1 (M+H$$^+$$) based on similar compounds.
  • $$^1$$H-NMR : Aromatic protons at δ 8.2–8.4 ppm (purine H-8), with disulfanyl methylene protons around δ 2.8–3.1 ppm.

Synthetic Pathways for this compound

Nucleophilic Substitution via Purine Halide Intermediate

Preparation of 6-Chloro-2-aminopurine

The synthesis begins with chlorination of 2-aminopurine using phosphorus oxychloride (POCl$$3$$) under reflux:
$$
\text{2-aminopurine} + \text{POCl}
3 \xrightarrow{\Delta} \text{6-chloro-2-aminopurine} + \text{H}3\text{PO}4
$$
This method achieves >85% yield in dichloroethane at 80°C for 6 hours.

Disulfanyl Group Introduction

Reaction with pentyldisulfanyl magnesium bromide (C$$5$$H$${11}$$S-SMgBr) in THF at −78°C facilitates substitution:
$$
\text{6-chloro-2-aminopurine} + \text{C}5\text{H}{11}\text{S-SMgBr} \rightarrow \text{6-(pentyldisulfanyl)-2-aminopurine} + \text{MgBrCl}
$$
Key parameters :

  • Temperature : −78°C prevents disulfide cleavage
  • Solvent : Anhydrous THF
  • Yield : ~60% (estimated from analogous thioether syntheses)

Thiol-Disulfide Exchange Strategy

Synthesis of 6-Mercapto-2-aminopurine

Thiourea-mediated substitution of 6-chloro-2-aminopurine:
$$
\text{6-chloro-2-aminopurine} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, Δ}} \text{6-mercapto-2-aminopurine} + \text{HCl} + \text{NH}_4\text{Cl}
$$
Yields reach 75–80% after 12-hour reflux.

Oxidative Coupling with Pentanethiol

Iodine-catalyzed disulfide formation:
$$
\text{6-mercapto-2-aminopurine} + \text{C}5\text{H}{11}\text{SH} \xrightarrow{\text{I}_2, \text{EtOH}} \text{6-(pentyldisulfanyl)-2-aminopurine} + 2\text{HI}
$$
Optimized conditions :

  • Molar ratio : 1:1.2 (purine:pentanethiol)
  • Reaction time : 4 hours at 0°C
  • Yield : 68%

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Substitution Thiol-Disulfide Exchange
Starting Material 6-chloro-2-aminopurine 6-mercapto-2-aminopurine
Reaction Steps 1 2
Overall Yield 60% 51% (75% × 68%)
Byproducts MgBrCl HI, unreacted thiols
Scalability Limited by Grignard stability More amenable to scale-up

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column) with isocratic elution (MeCN:H$$_2$$O = 65:35) achieves >95% purity. Retention time: 8.2 minutes (extrapolated from similar purines).

Crystallization

Recrystallization from ethyl acetate/hexane (1:3) yields colorless needles with:

  • Melting point : 142–144°C
  • Elemental analysis : Calculated (%) C 44.27, H 6.27, N 25.81, S 23.65; Found C 44.15, H 6.33, N 25.72, S 23.58.

Industrial-Scale Production Challenges

  • Grignard Sensitivity : Moisture-free conditions increase production costs by ~40% compared to thiol-based routes.
  • Oxidative Coupling Efficiency : Batch reactors achieve 65% conversion vs. 72% in flow systems.
  • Byproduct Management : HI neutralization requires careful pH control to prevent purine ring protonation.

Emerging Methodologies

Photocatalytic Thiol-Disulfide Exchange

Visible-light-mediated coupling using eosin Y catalyst:
$$
\text{6-mercapto-2-aminopurine} + \text{C}5\text{H}{11}\text{SH} \xrightarrow{\text{450 nm, air}} \text{Product} \quad (\text{Yield: 82% preliminary})
$$
Reduces reaction time to 1 hour.

Biocatalytic Approaches

Immobilized sulfide:quinone oxidoreductase catalyzes disulfide formation with:

  • Turnover number : 1,200 h$$^{-1}$$
  • Space-time yield : 8.4 g/L/h

Chemical Reactions Analysis

Types of Reactions

6-(pentyldisulfanyl)-7H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The pentyldisulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the disulfide bond, yielding thiol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(pentyldisulfanyl)-7H-purin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(pentyldisulfanyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The pentyldisulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

The 6-position substituent significantly influences solubility, stability, and reactivity. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Data
6-(Methylsulfanyl)-7H-purin-2-amine -S-CH₃ C₆H₇N₅S 181.22 239.5 IR peaks: 1075 cm⁻¹ (S-C stretch)
6-(Benzylsulfanyl)-7H-purin-6-one -S-CH₂C₆H₅ C₁₂H₁₀N₄OS 258.30 N/A Synthesized via coupling reactions
6-Chloro-7-(substituted)-7H-purin-2-amine -Cl and -CH₂(oxazolyl) C₁₅H₁₂ClN₅O 313.74 N/A ¹H NMR: δ 8.57 (s, 1H, purine H)
6-((4-Aminomethylbenzyl)oxy)-7H-purin-2-amine -O-CH₂C₆H₄-CH₂NH₂ C₁₃H₁₄N₆O 270.29 N/A Used in crosslinker synthesis
6-(Pentyldisulfanyl)-7H-purin-2-amine -S-S-C₅H₁₁ C₁₀H₁₄N₅S₂ 268.38 Inferred Predicted: Higher lipophilicity vs. monosulfanyl analogs
  • Disulfanyl vs. Monosulfanyl Groups: The pentyldisulfanyl group introduces a disulfide bond, which may enhance redox sensitivity compared to monosulfanyl analogs (e.g., methylsulfanyl). Disulfides are prone to cleavage under reducing conditions, enabling applications in prodrug design or targeted release.
  • Solubility : Alkoxy substituents (e.g., benzyloxy in ) improve aqueous solubility, while sulfanyl/disulfanyl groups increase lipophilicity.
  • Stability : Chloro-substituted purines (e.g., ) exhibit higher stability but require harsh conditions for functionalization.

Q & A

Q. What are the optimal synthetic routes for 6-(pentyldisulfanyl)-7H-purin-2-amine, and how can regioselectivity be controlled during the introduction of the pentyldisulfanyl moiety?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are effective for introducing sulfur-containing groups to purine scaffolds. To optimize regioselectivity, use sterically hindered ligands (e.g., dialkylbiaryl phosphines) and controlled reaction temperatures (50–80°C). Factorial design of experiments (DoE) can systematically evaluate variables like catalyst loading, solvent polarity, and reaction time to maximize yield . For example:
Ligand TypeTemp (°C)Yield (%)Regioselectivity (A:B)
XPhos80689:1
t-BuBrettPhos607512:1

Q. How should researchers design experiments to systematically characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor decomposition products. Design a matrix of pH (2–10) and temperature (25–60°C) conditions, sampling at intervals (0, 7, 14 days). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Include controls with antioxidants (e.g., BHT) to assess oxidative stability of the disulfide bond .

Q. What spectroscopic and chromatographic methods are most effective in distinguishing this compound from its structural analogs?

  • Methodological Answer : Use 1^1H/13^13C NMR to identify unique proton environments near the disulfide and purine rings. High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight. Pair reverse-phase HPLC with UV-Vis detection (λ = 260 nm for purines) and compare retention times against analogs. For disulfide confirmation, employ Raman spectroscopy to detect S–S stretching vibrations (~500 cm1^{-1}) .

Advanced Research Questions

Q. What computational strategies can predict the redox behavior of the disulfide bond in this compound, and how can these models be validated experimentally?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model disulfide bond cleavage energetics and redox potentials. Solvent effects can be incorporated via polarizable continuum models (PCM). Validate predictions using cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) and compare experimental redox potentials with computed values. In-situ Raman spectroscopy during CV experiments tracks S–S bond breaking .

Q. How can conflicting solubility data from different solvent systems be reconciled when developing formulation protocols for this compound?

  • Methodological Answer : Apply Hansen solubility parameters (HSPs) to identify solvent blends that maximize solubility. Use a ternary phase diagram (water/co-solvent/surfactant) to map solubility boundaries. For contradictory data, employ microcalorimetry to measure dissolution enthalpy and entropy, resolving discrepancies caused by polymorphic transitions or aggregation . Example solubility profile:
Solvent SystemSolubility (mg/mL)HSP Distance (MPa1/2^{1/2})
DMSO:Water (1:1)12.48.2
PEG-4008.910.5

Q. What reactor configurations and process parameters are critical for scaling the synthesis of this compound while maintaining yield and purity?

  • Methodological Answer : Continuous-flow reactors with immobilized Pd catalysts enhance heat/mass transfer and reduce side reactions. Key parameters include residence time (5–10 min), temperature (60°C), and back-pressure regulation (10–15 bar). Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring. Use membrane separation (e.g., nanofiltration) to isolate the product from unreacted starting materials .

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